FTY720-Mitoxy

Multiple System Atrophy Neurodegeneration Immunosuppression

FTY720 (fingolimod) induces S1P receptor-mediated lymphopenia, confounding long-term neurodegenerative disease models. FTY720-Mitoxy resolves this via a triphenylphosphonium (TPP+) mitochondrial-targeting motif and non-phosphorylatable structure that eliminates S1P receptor agonism. • No lymphopenia or immunosuppression - enables clean phenotypic readouts in chronic efficacy studies • Simultaneously upregulates BDNF, GDNF, NGF and uniquely elevates MAG in oligodendroglial cells • Crosses BBB; validated osmotic pump delivery (1.1 mg/kg/day); 42-day thermal stability at 37°C

Molecular Formula C40H51BrNO3P
Molecular Weight 704.7 g/mol
Cat. No. B14752855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFTY720-Mitoxy
Molecular FormulaC40H51BrNO3P
Molecular Weight704.7 g/mol
Structural Identifiers
SMILESCCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)NC(=O)CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
InChIInChI=1S/C40H50NO3P.BrH/c1-2-3-4-5-6-10-17-34-24-26-35(27-25-34)28-30-40(32-42,33-43)41-39(44)29-31-45(36-18-11-7-12-19-36,37-20-13-8-14-21-37)38-22-15-9-16-23-38;/h7-9,11-16,18-27,42-43H,2-6,10,17,28-33H2,1H3;1H
InChIKeyQKRJUTPJMQBOLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FTY720-Mitoxy: Non-Immunosuppressive, Mitochondria-Targeting Analog


FTY720-Mitoxy (CAS: 1604816-11-6) is a synthetic derivative of the FDA-approved multiple sclerosis drug FTY720 (fingolimod, Gilenya®), engineered with a triphenylphosphonium (TPP+) mitochondrial-targeting motif that confers preferential localization to mitochondria [1]. Unlike the parent compound FTY720, FTY720-Mitoxy is not phosphorylated by sphingosine kinase and therefore does not act as an agonist at sphingosine-1-phosphate (S1P) receptors, rendering it non-immunosuppressive [2]. The compound stimulates protein phosphatase 2A (PP2A) activity, increases expression of neurotrophic factors including BDNF, GDNF, and NGF, and crosses the blood-brain barrier following parenteral administration [3].

Why FTY720 Cannot Replace FTY720-Mitoxy


Generic substitution of FTY720-Mitoxy with the parent compound FTY720 or other FTY720-based analogs (e.g., FTY720-C2) is scientifically unsound due to three fundamental structural and pharmacological distinctions. First, FTY720-Mitoxy incorporates a triphenylphosphonium (TPP+) moiety that drives preferential mitochondrial accumulation, a property absent in FTY720 [1]. Second, FTY720-Mitoxy is not phosphorylated by sphingosine kinase, thereby eliminating S1P receptor-mediated lymphopenia (immunosuppression) — a hallmark side effect of FTY720 that complicates long-term neurodegenerative disease modeling [2]. Third, only FTY720-Mitoxy among the FTY720 analog series simultaneously upregulates BDNF, GDNF, and NGF while increasing myelin-associated glycoprotein (MAG) in oligodendroglial cells [3]. These divergent properties preclude interchangeability and mandate compound-specific procurement for studies requiring mitochondrial targeting without confounding immunosuppressive effects.

FTY720-Mitoxy Differentiation Evidence


Non-Immunosuppressive Profile vs. FTY720

FTY720-Mitoxy does not reduce circulating lymphocyte levels, in direct contrast to the parent compound FTY720 which induces profound lymphopenia via S1P1 receptor agonism [1]. This difference stems from the structural modification that prevents phosphorylation of FTY720-Mitoxy by sphingosine kinase, thereby eliminating S1P receptor-mediated immunosuppression [2].

Multiple System Atrophy Neurodegeneration Immunosuppression

Long-Term Solution and Thermal Stability

FTY720-Mitoxy demonstrates exceptional stability under both storage and physiologically relevant conditions, as verified by LC-MS/MS purity analysis and functional PP2A activity assays. Freshly prepared compound, material stored for 3 years at −20°C, and compound recovered from mitochondria of treated cells all exhibit single LC peaks with similar retention times [1]. Critically, FTY720-Mitoxy aged for 42 days at 37°C (body temperature) retains PP2A-stimulatory activity comparable to fresh compound, with both fresh FTY720 and fresh FTY720-Mitoxy showing similar PP2A activation magnitude relative to vehicle controls [2].

Compound Stability Long-Term Storage Experimental Reproducibility

Mitochondrial Localization via TPP+ Targeting

FTY720-Mitoxy was rationally designed with a triphenylphosphonium (TPP+) mitochondrial-localizing motif that is absent in FTY720 and FTY720-C2 [1]. This structural feature enables detection of the intact compound within mitochondria of treated cells, confirming successful subcellular targeting [2]. In contrast, unmodified FTY720 distributes broadly across cellular compartments without preferential mitochondrial accumulation [3].

Mitochondrial Targeting Subcellular Localization Organelle-Specific Pharmacology

Superior Oligodendroglial Trophic Factor Induction

In direct comparative studies using OLN-93 oligodendroglia cells, FTY720-Mitoxy exhibits a unique trophic factor induction profile not shared by FTY720 or FTY720-C2. While all three compounds (FTY720, FTY720-C2, and FTY720-Mitoxy) stimulated NGF mRNA expression at 24 hours, only FTY720-Mitoxy also significantly increased BDNF and GDNF mRNA levels [1]. Furthermore, only FTY720-Mitoxy increased protein levels of myelin-associated glycoprotein (MAG), acetylated histone H3 (AcH3), and phosphorylated ERK1/2 [2].

Neurotrophic Factors Oligodendrocyte Protection Myelination

Behavioral and Mitochondrial Rescue in MSA Model

In the CNP-aSyn transgenic mouse model of Multiple System Atrophy, continuous delivery of FTY720-Mitoxy (1.1 mg/kg/day via osmotic pump) from 8.5 to 11.5 months of age produced significant functional improvements. FTY720-Mitoxy normalized motor performance on the rotarod test and restored sweat function, which is impaired in MSA [1]. Additionally, FTY720-Mitoxy protected mitochondrial function in the 3-nitropropionic acid (3NP) toxin model of MSA, a finding consistent with its mitochondrial-targeting design [2].

Multiple System Atrophy Behavioral Pharmacology Mitochondrial Function

BBB Penetration and Parenteral Requirement

Pharmacokinetic analysis in C57BL/6 mice demonstrates that FTY720-Mitoxy rapidly crosses the blood-brain barrier following intravenous administration, reaching peak brain concentrations at the first sampling time point [1]. The brain-to-plasma ratio increased time-dependently, indicating preferential partitioning to the brain. However, FTY720-Mitoxy was not orally bioavailable, necessitating parenteral administration (IV or osmotic pump) for systemic delivery [2].

Pharmacokinetics Blood-Brain Barrier CNS Drug Delivery

FTY720-Mitoxy Research Applications


Preclinical MSA Therapeutic Development

FTY720-Mitoxy is the preferred FTY720 analog for MSA preclinical studies based on direct evidence of functional efficacy. In the CNP-aSyn transgenic MSA mouse model, FTY720-Mitoxy (1.1 mg/kg/day osmotic pump, 3 months) normalized rotarod motor performance, restored sweat function, increased brain GDNF levels, reduced α-synuclein pathology, and preserved mitochondrial function [1]. Unlike FTY720, FTY720-Mitoxy does not induce lymphopenia, eliminating immunosuppression as a confounding variable in long-term disease modeling [2].

Mitochondrial Dysfunction in Synucleinopathies

For investigations focused on mitochondrial pathology in Parkinson's disease, MSA, or related synucleinopathies, FTY720-Mitoxy provides a unique tool due to its TPP+ mitochondrial-targeting motif that is absent in all other FTY720 analogs [1]. The compound has been confirmed to localize to mitochondria in treated MN9D dopaminergic cells and protects mitochondrial function in the 3NP toxin model of MSA [2]. This subcellular targeting specificity is not achievable with FTY720 or FTY720-C2.

Oligodendrocyte Trophic Support and Remyelination

Among FTY720-based compounds, only FTY720-Mitoxy simultaneously increases mRNA expression of BDNF, GDNF, and NGF in oligodendroglial cells, and uniquely elevates myelin-associated glycoprotein (MAG) protein levels [1]. This distinctive trophic and myelination-supporting profile makes FTY720-Mitoxy the compound of choice for studies examining oligodendrocyte preservation, trophic factor signaling, or remyelination strategies in demyelinating disorders, where FTY720 and FTY720-C2 show limited efficacy on these endpoints [2].

Osmotic Pump CNS Delivery Paradigms

Given that FTY720-Mitoxy is not orally bioavailable but readily crosses the blood-brain barrier following parenteral administration, osmotic pump delivery (1.1 mg/kg/day) is the validated chronic dosing method [1]. The compound's demonstrated 42-day thermal stability at 37°C supports continuous infusion without activity loss [2]. This delivery paradigm is particularly suited for studies requiring sustained CNS exposure over weeks to months, such as neurodegenerative disease progression or chronic efficacy models.

Technical Documentation Hub

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